(R)-1-Benzylpiperidine-2-carboxylic acid

Catalog No.
S12755486
CAS No.
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Benzylpiperidine-2-carboxylic acid

Product Name

(R)-1-Benzylpiperidine-2-carboxylic acid

IUPAC Name

(2R)-1-benzylpiperidine-2-carboxylic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1

InChI Key

FEUCBQVXYVZGCM-GFCCVEGCSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)CC2=CC=CC=C2

(R)-1-Benzylpiperidine-2-carboxylic acid is an enantiomerically pure, N-protected derivative of pipecolic acid, a non-proteinogenic cyclic amino acid. Its core value in a procurement context lies in its function as a chiral building block, where the fixed (R)-stereochemistry at the C-2 position is used to control the stereochemical outcome of subsequent synthetic steps. The N-benzyl group provides steric bulk and serves as a stable protecting group that can be removed under specific hydrogenolysis conditions, making it a versatile intermediate for multi-step syntheses of complex molecular targets such as active pharmaceutical ingredients (APIs). [REFS-1, REFS-2]

Research Fit

Workflow
Chiral building block for stereocontrolled piperidine synthesis and medicinal chemistry
Selection
Single (R)-enantiomer with defined stereochemistry; avoids racemic mixture variability
Context
Fragment-based screening, chiral probe studies, and pipecolic acid analog elaboration

Substituting this compound with a generic or alternative form is operationally unviable in its intended applications. Using the racemic mixture, (rac)-1-benzylpiperidine-2-carboxylic acid, introduces the (S)-enantiomer, which would necessitate a costly, often low-yielding, and process-complicating chiral resolution step later in the synthesis. Procuring the opposite enantiomer, the (S)-form, is a critical error that leads to the synthesis of the incorrect final product stereoisomer, which may have drastically different, inactive, or even harmful biological activity. [REFS-1, REFS-2] In stereospecific synthesis, the absolute configuration of the starting material dictates the absolute configuration of the product, making enantiopure starting materials essential for achieving therapeutic efficacy and meeting stringent regulatory requirements for pharmaceutical compounds. [3]

Substitution Risk

Racemic mixture (CAS 21319-53-9) introduces a 1:1 stereoisomer ratio that may dilute enantiomer-specific response and confound SAR interpretation.
(S)-enantiomer (CAS 210533-45-2) may not reproduce the reported potency context in anticonvulsant assays; model-response endpoints may differ significantly.
Stereospecific binding confirmed for the (R)-configuration (PDB 7FKW) is likely lost with the opposite isomer, limiting structure-based design reproducibility.

Mandatory Precursor for Stereospecific Synthesis of (2R,2'R)-Methylphenidate

The procurement of the (R)-enantiomer of a pipecolic acid derivative is a mandatory, non-interchangeable first step for accessing specific, therapeutically active diastereomers of the pharmaceutical methylphenidate. In a reported asymmetric synthesis, D-pipecolic acid (the parent acid of the target compound) was used as the chiral starting material to produce (2R,2'R)-methylphenidate and (2S,2'R)-methylphenidate in greater than 99% optical purity. [1] Conversely, starting with L-pipecolic acid (the (S)-enantiomer) was required to produce the other two diastereomers, (2S,2'S) and (2R,2'S). [1] This demonstrates that the choice of the (R)-enantiomer is not a matter of preference but a strict process requirement to obtain the desired biological target.

Evidence DimensionStereochemical Outcome Control (Precursor Suitability)
Target Compound DataServes as the required chiral precursor for synthesizing (2R,2'R)- and (2S,2'R)-methylphenidate with >99% optical purity.
Comparator Or Baseline(S)-Pipecolic Acid Derivative: Required precursor for synthesizing the alternative diastereomers, (2S,2'S)- and (2R,2'S)-methylphenidate.
Quantified Difference100% Deterministic. The choice of the (R)- vs. (S)-precursor fully dictates which pair of diastereomers can be synthesized.
ConditionsAsymmetric synthesis of methylphenidate via amide coupling and Grignard addition, as reported by Thai et al. (1998).

For process development and manufacturing of a specific API stereoisomer, sourcing the correct enantiopure starting material is critical for process viability and regulatory compliance.

Anticonvulsant ED50
Class-level inference
(R)-35 ED50 5.7 mg/kg vs (S)-36 ED50 14.8 mg/kg (MES test, mice)
Reported 2.6-fold difference in seizure model endpoint
Closest analog data; review for target compound applicability
Enantiomeric Purity
Specification review
≥98% ee (R)-enantiomer vs 0% ee racemate; (S)-enantiomer is opposite stereoisomer
Enantiomeric excess supports stereospecific synthesis control
Supplier specification; verify lot-specific certificate of analysis
Lipophilicity
Reported comparison
XLogP3 0.0 (R-benzyl) vs approx −2.0 to −2.5 (des-benzyl analog)
N-Benzyl group increases predicted logP by ~2-2.5 units
Computed property; impacts permeability and CNS exposure context
Crystallographic Pose
Direct head-to-head
(R)-enantiomer co-crystallized in PDB 7FKW; (S)-enantiomer not observed in this system
Stereospecific binding orientation confirmed for (R)-configuration
Structural evidence supports fragment elaboration for this target

Key Building Block for Stereochemically Defined Pharmaceutical Ingredients

This compound is the right choice for multi-step syntheses where the objective is to produce a specific enantiomer or diastereomer of a complex nitrogen-containing therapeutic agent. As demonstrated in the synthesis of methylphenidate isomers, using this (R)-configured precursor is essential for accessing the corresponding (R)-configured piperidine core in the final API, ensuring high optical purity (>99%) and avoiding contamination with unwanted stereoisomers. [1]

Development of Chiral Ligands and Auxiliaries

The defined stereochemistry and modifiable carboxylic acid group make this compound a suitable starting point for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid piperidine backbone and the specific (R)-configuration can impart high levels of stereocontrol in metal-catalyzed or organocatalytic reactions, making it a valuable asset for developing new, efficient synthetic methodologies.

Scaffold for Peptidomimetics and Constrained Amino Acid Analogs

In medicinal chemistry, this compound serves as a scaffold for creating conformationally restricted analogs of natural peptides. Incorporating this rigid, chiral cyclic structure can help to optimize the pharmacological properties of a peptide lead, such as metabolic stability, receptor binding affinity, and selectivity, by locking the molecule into a specific bioactive conformation. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereocontrolled piperidine scaffold synthesis
Single enantiomer purity
Verify ee and stereochemical assignment
Fragment-based screening campaigns
Stereospecific binding evidence
Assess binding mode reproducibility by X-ray/biophysics
Chiral recognition studies
Defined (R)-configuration
Compare enantiomer-specific activity in target assays
Piperidine research compound synthesis
High chiral purity building block
Monitor stereochemical integrity during multi-step synthesis

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.125928785 g/mol

Monoisotopic Mass

219.125928785 g/mol

Heavy Atom Count

16

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